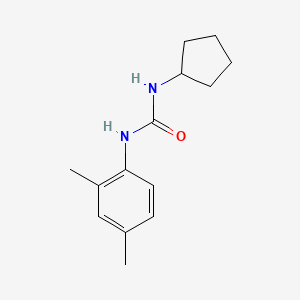
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea (CPDMU) is a chemical compound that has gained significant attention in scientific research due to its potential in the field of medicine. It is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-N'-(2,4-dimethylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation seen in various diseases. Furthermore, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 10 hours in rats and is rapidly metabolized in the liver. This compound has been found to have a high affinity for certain receptors in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have minimal toxicity. This compound has also been shown to have a high affinity for certain receptors in the brain, which makes it an ideal candidate for studying the effects of neuroprotective drugs. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Furthermore, this compound has a low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-N'-(2,4-dimethylphenyl)urea. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to study the long-term effects of this compound and its potential as a neuroprotective agent. Furthermore, future studies could investigate the optimal dosing and administration of this compound for different diseases. Finally, the development of new derivatives of this compound with improved solubility and pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It is easy to synthesize and purify, and it has been found to have minimal toxicity. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, and its potential as a drug for the treatment of various diseases is an area of active research.
Métodos De Síntesis
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea can be synthesized by reacting cyclopentyl isocyanate with 2,4-dimethylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its potential in the treatment of various diseases. It has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects and can be used in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIDJKPYCBRGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

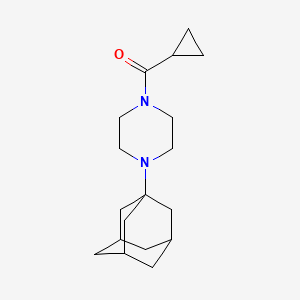
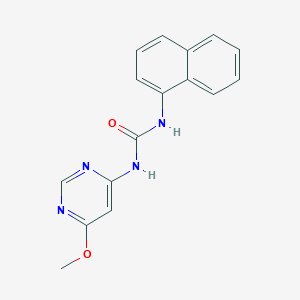
![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
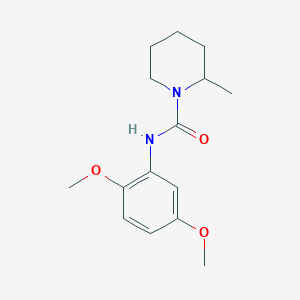
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
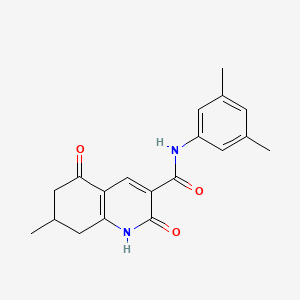
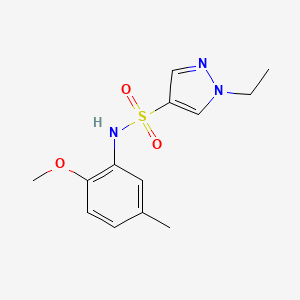
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
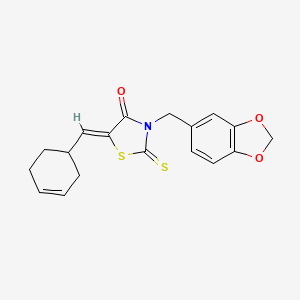
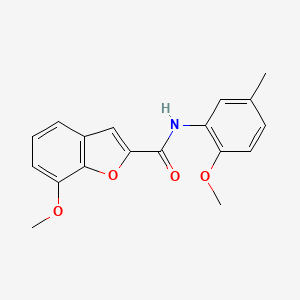
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)